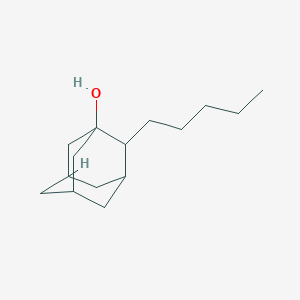![molecular formula C20H25NO2 B5204830 2-[2-(2,4-dimethoxyphenyl)-1-methylethyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5204830.png)
2-[2-(2,4-dimethoxyphenyl)-1-methylethyl]-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2,4-dimethoxyphenyl)-1-methylethyl]-1,2,3,4-tetrahydroisoquinoline, also known as L-tetrahydropalmatine (L-THP), is a natural alkaloid found in the roots of several plant species, including Stephania tetrandra and Corydalis yanhusuo. L-THP has been used in traditional Chinese medicine for centuries to treat a variety of ailments, including pain, anxiety, and insomnia. In recent years, L-THP has gained attention from the scientific community for its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of L-THP is not fully understood, but it is believed to act on several neurotransmitter systems in the brain, including dopamine, serotonin, and GABA. L-THP has been shown to bind to dopamine receptors and inhibit dopamine reuptake, which may contribute to its analgesic and anti-addictive effects. L-THP has also been shown to increase levels of serotonin and GABA in the brain, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
L-THP has been shown to have a variety of biochemical and physiological effects. Some of these effects include:
1. Analgesic effects: L-THP has been shown to reduce pain sensitivity in animal models, making it a potential candidate for the development of new pain medications.
2. Anxiolytic and antidepressant effects: L-THP has been shown to reduce anxiety and depression-like behaviors in animal models, indicating that it may be useful in the treatment of these disorders.
3. Anti-addictive effects: L-THP has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for substance abuse disorders.
Vorteile Und Einschränkungen Für Laborexperimente
L-THP has several advantages and limitations for lab experiments. Some of these include:
Advantages:
1. L-THP is a natural compound, which makes it more biologically relevant than synthetic compounds.
2. L-THP has a relatively low toxicity profile, which makes it safer to use in lab experiments.
3. L-THP has been shown to have a variety of therapeutic effects, making it a potentially useful tool for studying the underlying mechanisms of these effects.
Limitations:
1. L-THP has a relatively short half-life, which makes it difficult to study in vivo.
2. L-THP has a low bioavailability, which makes it difficult to achieve therapeutic levels in the body.
3. L-THP has a complex mechanism of action, which makes it difficult to study in isolation.
Zukünftige Richtungen
There are several future directions for research on L-THP. Some of these include:
1. Further investigation of the mechanism of action of L-THP, including its effects on neurotransmitter systems in the brain.
2. Development of new drug formulations of L-THP with improved bioavailability and longer half-life.
3. Clinical trials to investigate the therapeutic potential of L-THP in humans for various disorders, including pain, anxiety, and addiction.
4. Investigation of the potential of L-THP as a tool for studying the underlying mechanisms of various therapeutic effects.
In conclusion, L-THP is a natural alkaloid with potential therapeutic applications in pain management, anxiety, depression, and addiction. While there is still much to learn about its mechanism of action and potential therapeutic uses, L-THP has shown promise in preclinical studies and warrants further investigation.
Synthesemethoden
L-THP can be synthesized using a variety of methods, including chemical synthesis and extraction from plant sources. Chemical synthesis involves the reaction of 1-benzyl-1,2,3,4-tetrahydroisoquinoline with 2,4-dimethoxybenzyl bromide in the presence of a catalyst. Extraction from plant sources involves the isolation of L-THP from the roots of Stephania tetrandra or Corydalis yanhusuo using a variety of solvents and purification techniques.
Wissenschaftliche Forschungsanwendungen
L-THP has been the subject of numerous scientific studies in recent years, with researchers investigating its potential therapeutic applications. Some of the areas of research include:
1. Pain management: L-THP has been shown to have analgesic effects in animal models, making it a potential candidate for the development of new pain medications.
2. Anxiety and depression: L-THP has been shown to have anxiolytic and antidepressant effects in animal models, suggesting that it may be useful in the treatment of these disorders.
3. Addiction: L-THP has been shown to reduce drug-seeking behavior in animal models of addiction, indicating that it may have potential as a treatment for substance abuse disorders.
Eigenschaften
IUPAC Name |
2-[1-(2,4-dimethoxyphenyl)propan-2-yl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-15(12-17-8-9-19(22-2)13-20(17)23-3)21-11-10-16-6-4-5-7-18(16)14-21/h4-9,13,15H,10-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSOTLCAYZNDAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=C(C=C1)OC)OC)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2,4-dimethoxyphenyl)propan-2-yl]-3,4-dihydro-1H-isoquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-fluorophenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B5204748.png)

![8-[4-(3-chlorophenoxy)butoxy]quinoline](/img/structure/B5204759.png)
![ethyl 1-[3-(1,3-benzodioxol-5-yl)-2-methylpropyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B5204767.png)
![3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-2-butanone](/img/structure/B5204775.png)

![2-ethoxy-4-[(2-methyl-1-piperidinyl)methyl]phenol](/img/structure/B5204784.png)
![4-[(aminocarbonyl)amino]tetrahydro-3-thienyl benzoate](/img/structure/B5204796.png)
![N-{2-[(3-chlorobenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5204810.png)
![6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5204816.png)
![5-bromo-2-methoxy-N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5204819.png)
malonate](/img/structure/B5204822.png)
![N-[2-(diethylamino)ethyl]-N-methyl-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5204824.png)
